6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a chemical compound with the molecular formula C6H6Br2N2S. It is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the imidazo[2,1-b]thiazole ring.
Scientific Research Applications
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known anthelmintic drug with immunomodulatory properties, structurally related to imidazo[2,1-b]thiazoles.
Pifithrin-β: An antineoplastic agent that shares the imidazo[2,1-b]thiazole core structure.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole scaffold.
Uniqueness
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This allows for the creation of a wide range of derivatives with potentially diverse biological activities .
Properties
IUPAC Name |
6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYLBOJAOFZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.